BLU9931

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinase Inhibitor Design:

The molecule contains a quinazolinone core, a common structural motif found in many kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Developing specific kinase inhibitors is a major focus in cancer research []. The presence of the quinazolinone group suggests N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide could be a candidate for further investigation as a kinase inhibitor.

Medicinal Chemistry Studies:

The molecule also possesses an acrylamide moiety. Acrylamides are a versatile functional group utilized in medicinal chemistry due to their ability to interact with biological targets. Studies could explore modifications to the acrylamide group to enhance target affinity and explore potential therapeutic applications.

Development of Analogs:

Given the absence of current research, synthesizing and testing analogs of N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide could be a valuable approach. By systematically modifying different parts of the molecule, researchers could gain insights into its potential biological activities.

In Silico Docking Studies:

Computational modeling techniques, such as in silico docking, could be employed to virtually screen N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide against various protein targets. This in silico approach could provide clues for further biological investigation [].

BLU9931 is a selective and irreversible small-molecule inhibitor of the fibroblast growth factor receptor 4 (FGFR4). It is designed primarily for therapeutic applications in hepatocellular carcinoma, particularly in tumors with activated FGFR4 signaling pathways. The compound features an anilinoquinazoline core that engages with the ATP-binding pocket of FGFR4, forming a covalent bond with cysteine 552, which is critical for its mechanism of action. This binding results in exceptional potency, with an inhibitory concentration (IC50) of approximately 3 nmol/L against FGFR4, while showing significantly weaker inhibition against other FGFR family members—FGFR1, FGFR2, and FGFR3—with IC50 values ranging from 150 to 591 nmol/L .

The primary chemical reaction involving BLU9931 is its covalent modification of FGFR4 through the formation of a bond with cysteine 552. This reaction is characterized by:

- Covalent Bond Formation: BLU9931 reacts with cysteine residues in the target protein, leading to a stable complex that inhibits kinase activity.

- Mass Spectrometry Confirmation: The covalent modification can be confirmed by mass spectrometry, which shows a mass shift corresponding to the formation of the BLU9931-FGFR4 complex .

BLU9931 exhibits significant biological activity in various cancer models:

- Inhibition of Tumor Growth: In xenograft models of hepatocellular carcinoma, BLU9931 effectively reduced tumor size and demonstrated antitumor activity.

- Cell Signaling Modulation: The compound inhibits downstream signaling pathways associated with FGFR4, including phosphorylation of FRS2 and MAPK, which are crucial for cell proliferation and survival .

- Senescence Induction: In pancreatic ductal adenocarcinoma cell lines, BLU9931 has been shown to promote cellular senescence while reducing proliferation and invasion .

The synthesis of BLU9931 involves several steps typical for quinazoline derivatives. The general synthetic pathway includes:

- Formation of the Anilinoquinazoline Core: This step typically involves condensation reactions between appropriate aniline and quinazoline precursors.

- Introduction of Functional Groups: The dichlorodimethoxyphenyl group is introduced to enhance selectivity and binding affinity towards FGFR4.

- Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological testing .

BLU9931 is primarily investigated for its applications in cancer therapy:

- Targeted Therapy for Hepatocellular Carcinoma: Its selective inhibition of FGFR4 makes it a promising candidate for treating liver cancers characterized by aberrant FGF19 signaling.

- Potential Use in Other Cancers: Preliminary studies suggest that it may also be effective against other cancers where FGFR4 plays a role, such as pancreatic cancer .

Interaction studies have demonstrated that BLU9931 selectively binds to FGFR4 while showing minimal reactivity towards other kinases. Notably:

- Kinome-wide Selectivity Profile: BLU9931 displayed significant binding only to FGFR4 and colony-stimulating factor 1 receptor (CSF1R), with IC50 values indicating high specificity .

- Inhibition Dynamics: Studies show that brief exposure to BLU9931 can lead to sustained inhibition of downstream signaling pathways even after removal of the compound, highlighting its potential for long-lasting therapeutic effects .

Several compounds exhibit structural or functional similarities to BLU9931. Here are some notable examples:

| Compound Name | Target Kinase | IC50 (nmol/L) | Selectivity |

|---|---|---|---|

| Roblitinib | FGFR4 | ~50 | Moderate |

| H3B-6527 | FGFR4 | ~30 | High |

| Fisogatinib | FGFR4 | ~10 | High |

| BGJ398 | FGFR1/FGFR2/FGFR3 | ~100 | Low |

Uniqueness of BLU9931

BLU9931 stands out due to its:

- Irreversible Binding: Unlike many reversible inhibitors, BLU9931 forms a permanent bond with its target, leading to prolonged inhibition.

- High Selectivity for FGFR4: It shows significantly lower activity against other fibroblast growth factor receptors, making it less likely to cause off-target effects compared to other compounds like BGJ398 .

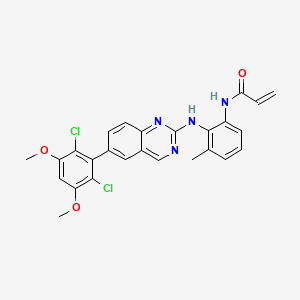

BLU9931 possesses the molecular formula C26H22Cl2N4O3 with a molecular weight of 509.38 grams per mole [2] [3]. The compound is systematically named N-[2-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]-3-methylphenyl]prop-2-enamide [2] [4]. The International Union of Pure and Applied Chemistry nomenclature identifies this molecule as N-(2-((6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl)amino)-3-methylphenyl)acrylamide [4].

The compound's structural architecture centers around an anilino-quinazoline core framework that forms the foundation for its biological activity [1] [8]. The molecular structure incorporates several distinct chemical moieties: a quinazoline heterocyclic ring system, a dichlorodimethoxyphenyl substituent, and an acrylamide functional group [1] [8]. The Chemical Abstracts Service registry number for BLU9931 is 1538604-68-0, providing a unique identifier for this specific molecular entity [2] [4].

X-ray crystallographic analysis has revealed the three-dimensional arrangement of BLU9931 when bound to its target protein [22] [27]. The crystal structure demonstrates that the anilino-quinazoline core of BLU9931 makes a bidentate hydrogen-bonding interaction with the hinge residue Ala553 of fibroblast growth factor receptor 4 [1] [8]. The dichlorodimethoxyphenyl group occupies the hydrophobic pocket, providing selectivity among fibroblast growth factor receptor family members [1] [8].

Physical and Chemical Properties

The physical and chemical properties of BLU9931 have been extensively characterized through experimental measurements and computational predictions. The compound exhibits a predicted density of 1.361±0.06 grams per cubic centimeter [5] [20]. The predicted acid dissociation constant value is 13.15±0.70, indicating the compound's basic character under physiological conditions [5] [20].

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 509.38 g/mol | Experimental [2] [3] |

| Density | 1.361±0.06 g/cm³ | Predicted [5] [20] |

| pKa | 13.15±0.70 | Predicted [5] [20] |

| Index of Refraction | 1.677 | Calculated [20] |

| Exact Mass | 508.11 | Mass Spectrometry [4] |

The elemental composition of BLU9931 has been determined through analytical chemistry techniques [4]. Carbon comprises 61.31 percent of the molecular mass, while hydrogen accounts for 4.35 percent [4]. Chlorine contributes 13.92 percent, nitrogen represents 11.00 percent, and oxygen constitutes 9.42 percent of the total molecular weight [4].

Solubility characteristics of BLU9931 vary significantly across different solvents [5] [17] [21]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 50.9 milligrams per milliliter with ultrasonic assistance [5] [21]. In contrast, BLU9931 exhibits complete insolubility in water [17] [21]. Ethanol solubility is limited, requiring gentle warming and ultrasonic treatment to achieve concentrations of at least 2.53 milligrams per milliliter [5].

The compound appears as a solid powder with an off-white to light yellow coloration [5] [16]. Optimal storage conditions require maintenance at minus twenty degrees Celsius to preserve chemical stability [17] [21]. Under proper storage conditions, the powdered form remains stable for three years at minus twenty degrees Celsius or two years at four degrees Celsius [3]. When dissolved in appropriate solvents, stability is maintained for six months at minus eighty degrees Celsius or one month at minus twenty degrees Celsius [3].

Structural Features of the Quinazoline Scaffold

The quinazoline scaffold represents a fundamental structural component of BLU9931 that contributes significantly to its pharmacological properties [29] [32]. Quinazoline derivatives are recognized as privileged structures in medicinal chemistry due to their ability to bind at multiple sites with high affinity [32]. The quinazoline core of BLU9931 consists of a bicyclic heteroaromatic system containing two nitrogen atoms positioned at the 1 and 3 positions of the fused benzene-pyrimidine ring system [29].

The anilino-quinazoline pharmacophore in BLU9931 facilitates specific interactions with the adenosine triphosphate-binding pocket of fibroblast growth factor receptor 4 [1] [24]. The quinazoline ring system provides the necessary geometric constraints for optimal binding geometry while maintaining sufficient flexibility for induced-fit interactions [25]. Crystal structure analysis reveals that the quinazoline core adopts a planar conformation that maximizes π-π stacking interactions with aromatic residues in the binding site [22] [27].

The 6-position substitution on the quinazoline ring with the 2,6-dichloro-3,5-dimethoxyphenyl group represents a critical structural modification that enhances both potency and selectivity [11] [14]. This substitution pattern occupies the hydrophobic pocket behind the valine gatekeeper residue Val550 and forms a hydrogen bond toward the backbone of the conserved aspartate-phenylalanine-glycine motif [11] [14]. The dichlorodimethoxy substitution pattern was specifically designed to optimize interactions within this hydrophobic region while minimizing unfavorable steric clashes [14].

The 2-amino group of the quinazoline scaffold serves as a hydrogen bond donor that forms critical interactions with the hinge region of the kinase domain [22] [27]. This interaction pattern is characteristic of quinazoline-based kinase inhibitors and represents a validated approach for achieving high-affinity binding [29] [32]. The geometric arrangement of the amino group relative to the quinazoline ring system positions it optimally for bidentate hydrogen bonding with the protein backbone [25].

Structure-Activity Relationships

Structure-activity relationship studies of BLU9931 have revealed key molecular features responsible for its exceptional selectivity and potency against fibroblast growth factor receptor 4 [1] [28]. The compound exhibits an inhibitory concentration causing fifty percent inhibition of 3 nanomolar against fibroblast growth factor receptor 4, demonstrating remarkable potency [1] [7] [8]. Selectivity over other fibroblast growth factor receptor family members is substantial, with 197-fold selectivity over fibroblast growth factor receptor 1, 164-fold selectivity over fibroblast growth factor receptor 2, and 50-fold selectivity over fibroblast growth factor receptor 3 [1] [7].

| Target | IC50 (nM) | Selectivity Ratio | Binding Constant Kd (nM) |

|---|---|---|---|

| FGFR4 | 3 | 1× (reference) | 6 [1] [7] |

| FGFR1 | 591 | 197× less potent | Not determined [1] [7] |

| FGFR2 | 493 | 164× less potent | Not determined [1] [7] |

| FGFR3 | 150 | 50× less potent | Not determined [1] [7] |

The covalent binding mechanism represents a fundamental aspect of BLU9931's structure-activity relationships [1] [24]. The acrylamide functional group forms an irreversible covalent bond with cysteine 552 within the adenosine triphosphate-binding pocket of fibroblast growth factor receptor 4 [1] [24]. This cysteine residue is unique to fibroblast growth factor receptor 4, as the corresponding position in fibroblast growth factor receptors 1 through 3 contains a tyrosine residue [34]. The selectivity mechanism relies on this fundamental difference in amino acid composition between fibroblast growth factor receptor isoforms [25] [34].

Kinome-wide selectivity profiling using a panel of 398 wild-type kinases demonstrated exceptional specificity for BLU9931 [1] [8]. The compound displayed significant binding to only two kinases: fibroblast growth factor receptor 4 with 99.7 percent inhibition and colony stimulating factor 1 receptor with 90.1 percent inhibition relative to dimethyl sulfoxide control [1] [8]. The dissociation constant for colony stimulating factor 1 receptor was 2716 nanomolar, indicating substantially weaker affinity compared to fibroblast growth factor receptor 4 [1].

The 3-methyl substitution on the aniline ring contributes significantly to the selectivity profile of BLU9931 [34]. This methyl group creates steric hindrance that prevents optimal binding to fibroblast growth factor receptors 1 through 3 while maintaining favorable interactions with fibroblast growth factor receptor 4 [25] [34]. Computational modeling studies suggest that removal of this methyl group would result in decreased selectivity due to improved accommodation within the binding sites of other fibroblast growth factor receptor isoforms [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Hagel M, Miduturu C, Sheets M, Rubin N, Weng W, Stransky N, Bifulco N, Kim JL, Hodous B, Brooijmans N, Shutes A, Winter C, Lengauer C, Kohl NE, Guzi T. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discov. 2015 Apr;5(4):424-37. doi: 10.1158/2159-8290.CD-14-1029. Epub 2015 Mar 16. PubMed PMID: 25776529.